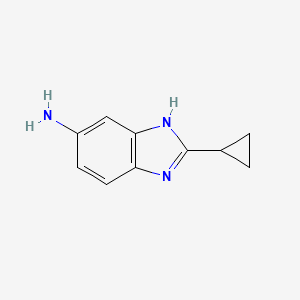
N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, also known as DPOP, is a compound that has generated significant interest among scientists due to its potential applications in various fields. DPOP belongs to the class of oxalamide compounds and has been found to exhibit promising biological and pharmacological activities.
科学的研究の応用
Organic Synthesis and Catalysis
Research has shown that oxalamide derivatives, similar in structure to N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, are effective ligands in catalytic reactions. For instance, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) significantly enhances the efficiency of copper-catalyzed coupling reactions between (hetero)aryl halides and 1-alkynes, producing a wide variety of internal alkynes under optimized conditions (Chen et al., 2023). This suggests that similar compounds could serve as potent catalysts or ligands in organic synthesis, leveraging their structural features for increased reaction efficiencies and selectivities.
Supramolecular Chemistry
Oxalamide derivatives have been shown to form stable supramolecular assemblies through hydrogen bonding and π-π interactions. A study on N,N'-diaryloxalamides revealed their ability to form polymeric tapes and trimers with pentafluorophenol via hydrogen bonding, highlighting the importance of these interactions in constructing well-defined supramolecular structures (Piotrkowska et al., 2007). Such properties could be harnessed for developing novel materials with specific functionalities, including molecular recognition, self-assembly, and the formation of nanoscale architectures.
Materials Science
Research into oxalamide derivatives extends into materials science, where their unique structural features contribute to the development of advanced materials. For example, their inclusion in electrochromic devices and polymers has been explored for potential applications in data security and sensing technologies. Specifically, a study on copolymers incorporating oxalamide units showed distinct electrochromic properties, indicating the potential of these materials in developing color-changing devices (Variş et al., 2007). This suggests that this compound could be part of innovative materials with tunable optical properties.
Catalysis and Sensing
Oxalamide derivatives also play a role in catalysis and sensing applications. They have been used as promoters for catalytic reactions, such as the N-arylation of oxazolidinones and amides, demonstrating high chemoselectivity and broad functional group tolerance (Bhunia et al., 2022). Additionally, their structural elements contribute to sensing mechanisms for detecting environmental pollutants and hazardous materials, underscoring their versatility in both synthesis and analytical applications.
特性
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2/c21-17-8-5-15(13-18(17)22)24-20(27)19(26)23-10-9-14-3-6-16(7-4-14)25-11-1-2-12-25/h3-8,13H,1-2,9-12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLPFNXPNMPZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclooctyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2783431.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2783432.png)
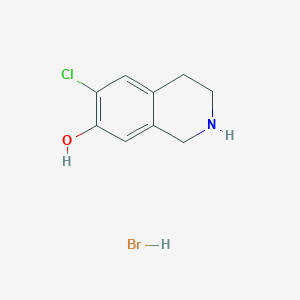
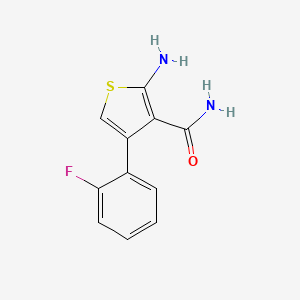
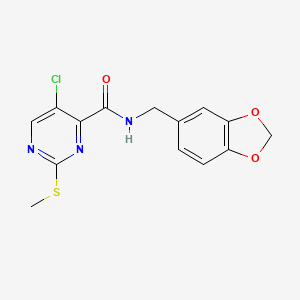
![2-chloro-N-{1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2783441.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2783442.png)
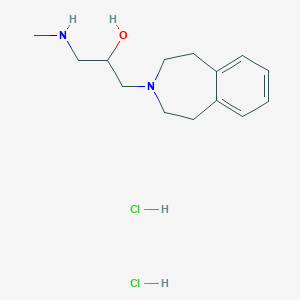
![2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2783445.png)
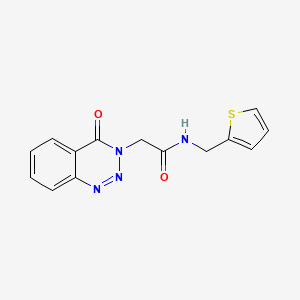
![N-(furan-2-ylmethyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2783449.png)
